molecular formula C17H17NO6S B1208888 2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid

2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid

Cat. No.: B1208888
M. Wt: 363.4 g/mol
InChI Key: IQGHPUPMOUUHPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML034 involves several steps, starting with the preparation of biphenyl-4-ylsulfonamide. This intermediate is then reacted with pentanedioic acid under specific conditions to yield ML034. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

In industrial settings, the production of ML034 is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. This involves precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

ML034 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ML034 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ML034 involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-ylsulfonamido)butanedioic acid
  • 2-(biphenyl-4-ylsulfonamido)hexanedioic acid

Uniqueness

ML034 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets compared to similar compounds. This uniqueness makes it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C17H17NO6S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22)

InChI Key

IQGHPUPMOUUHPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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